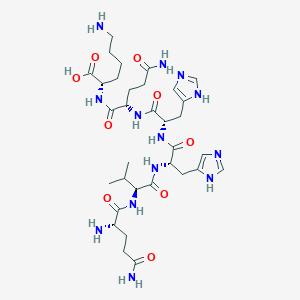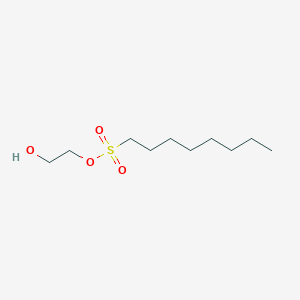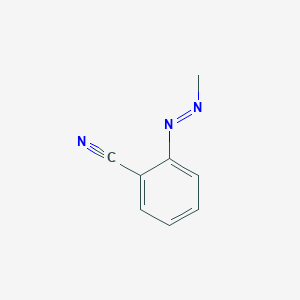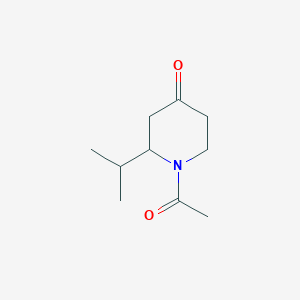![molecular formula C12H18FN3OS B14197440 Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- CAS No. 832098-82-5](/img/structure/B14197440.png)
Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- is an organosulfur compound with a molecular formula of C12H19N3OS. This compound is part of the broader class of thioureas, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of anilines with carbon disulfide (CS2) in the presence of a base. For the specific compound Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]-, the synthetic route would involve the reaction of 4-[3-(dimethylamino)propoxy]-3-fluoroaniline with CS2 under controlled conditions .
Industrial Production Methods
On an industrial scale, thiourea compounds are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and yields high-purity thiourea derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- undergoes various types of chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide, which is a common reducing agent in textile processing.
Reduction: It can be reduced to form corresponding amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include thiourea dioxide, amines, and substituted thiourea derivatives, which have various applications in organic synthesis and industrial processes .
Applications De Recherche Scientifique
Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Medicine: Explored for its potential use in the treatment of diseases such as Alzheimer’s and cancer.
Industry: Utilized in the production of photographic films, dyes, elastomers, and textiles.
Mécanisme D'action
The mechanism of action of thiourea derivatives involves their ability to interact with various molecular targets and pathways. For instance, they can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, which play crucial roles in biological processes . The interaction with these enzymes can lead to the modulation of biochemical pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- include:
- Thioacetazone
- Enzalutamide
- Thiocarlide
Uniqueness
What sets Thiourea, [4-[3-(dimethylamino)propoxy]-3-fluorophenyl]- apart from these similar compounds is its unique structural features, such as the presence of the dimethylamino group and the fluorophenyl moiety. These structural elements contribute to its distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
832098-82-5 |
|---|---|
Formule moléculaire |
C12H18FN3OS |
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
[4-[3-(dimethylamino)propoxy]-3-fluorophenyl]thiourea |
InChI |
InChI=1S/C12H18FN3OS/c1-16(2)6-3-7-17-11-5-4-9(8-10(11)13)15-12(14)18/h4-5,8H,3,6-7H2,1-2H3,(H3,14,15,18) |
Clé InChI |
REGXQKZELSEIBJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCOC1=C(C=C(C=C1)NC(=S)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4,6-Bis[(4-chlorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14197398.png)

![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)

![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)


![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)

